2-Bromo-1-ethenyl-4-methoxybenzene
Description
2-Bromo-1-ethenyl-4-methoxybenzene (CAS No. 153967-97-6) is a brominated aromatic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It features a methoxy group at the para-position, a bromine atom at the ortho-position, and an ethenyl (vinyl) group at the meta-position relative to the methoxy substituent. This structure renders it a versatile intermediate in organic synthesis, particularly in coupling reactions (e.g., Suzuki or Heck reactions) due to the reactivity of the vinyl and bromine groups. Limited safety data are available, but it is stored at room temperature without specified hazards in the provided evidence .
Properties
IUPAC Name |
2-bromo-1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRSZWBEQHDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethenyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethenyl-4-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethenyl-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or methoxy group can be replaced by other substituents.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1-ethenyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethenyl-4-methoxybenzene involves its reactivity towards electrophiles and nucleophiles. The presence of the bromine atom and the methoxy group influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The ethenyl group can undergo addition reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 2-Bromo-1-ethenyl-4-methoxybenzene and analogous brominated methoxybenzenes:
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|---|
| This compound | C₉H₉BrO | Br (2), OCH₃ (4), CH₂=CH (1) | Bromine, Methoxy, Ethenyl | 213.07 | 153967-97-6 |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | C₁₄H₁₃BrO₂ | Br (2), OCH₃ (1), OCH₂C₆H₅ (4) | Bromine, Methoxy, Benzyloxy | 293.16 | Not provided |
| 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene | C₉H₁₀Br₂O | Br (2), OCH₂CH₂Br (1), CH₃ (4) | Bromine, Bromoethoxy, Methyl | 290.00 | Not provided |
| 4-Bromo-2-ethoxy-1-methylbenzene | C₉H₁₁BrO | Br (4), OCH₂CH₃ (2), CH₃ (1) | Bromine, Ethoxy, Methyl | 215.09 | 33839-11-1 |
| 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | C₁₀H₁₃BrO₂ | Br (4), OCH₂CH₂OCH₃ (2), CH₃ (1) | Bromine, Methoxyethoxy, Methyl | 259.12 | 1291487-18-7 |
Key Observations :
- Substituent Effects : The ethenyl group in this compound provides a site for addition or polymerization reactions, distinguishing it from compounds with ether-linked substituents (e.g., benzyloxy or bromoethoxy groups) .
- Electronic Properties : Methoxy and ethoxy groups act as electron-donating groups, directing electrophilic substitution to specific positions. Bromine, as an electron-withdrawing group, modulates reactivity .
This compound
For example:
- 4-Benzyloxy-2-bromo-1-methoxybenzene is synthesized from 4-methoxyphenol via acetylation, bromination with NBS, hydrolysis, and benzyl protection .
- 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene is prepared from bromophenol derivatives using alkylation and purification via column chromatography .
Biological Activity
2-Bromo-1-ethenyl-4-methoxybenzene, also known by its chemical identifier 153967-97-6, is an aromatic compound characterized by a bromine atom, an ethenyl group, and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the bromination of 1-ethenyl-4-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The compound can undergo various chemical reactions including:
- Electrophilic Aromatic Substitution : Further substitution reactions can occur where the bromine or methoxy group can be replaced.
- Oxidation : The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The bromine atom can be reduced to yield hydrogenated derivatives.
The biological activity of this compound is largely attributed to its reactivity towards electrophiles and nucleophiles. The presence of the bromine atom and methoxy group influences the electron density on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. The ethenyl group allows for addition reactions, expanding the compound's reactivity profile .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Recent studies have focused on the biological implications of similar compounds, providing insights into potential applications for this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
